4-(Fluoromethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane
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Overview
Description
4-(Fluoromethyl)-1-(iodomethyl)-2-oxabicyclo[211]hexane is a bicyclic organic compound characterized by the presence of fluoromethyl and iodomethyl groups attached to an oxabicyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Fluoromethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane typically involves the following steps:
Formation of the Oxabicyclohexane Ring: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile, followed by an epoxidation reaction to introduce the oxygen atom into the ring.
Introduction of Fluoromethyl and Iodomethyl Groups: The fluoromethyl group can be introduced via a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The iodomethyl group can be introduced through a halogenation reaction using iodine and a suitable halogenating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(Fluoromethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane can undergo various types of chemical reactions, including:
Substitution Reactions: The fluoromethyl and iodomethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Addition Reactions: The double bonds in the bicyclic ring can participate in addition reactions with suitable reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Substitution Products: Compounds with different halogen or alkyl groups replacing the fluoromethyl or iodomethyl groups.
Oxidation Products: Oxides or hydroxylated derivatives.
Reduction Products: Dehalogenated or hydrogenated derivatives.
Scientific Research Applications
4-(Fluoromethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development and as a radiolabeled compound for imaging studies.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Fluoromethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane involves its interaction with molecular targets through its reactive functional groups. The fluoromethyl and iodomethyl groups can participate in various chemical reactions, leading to the formation of covalent bonds with target molecules. This can result in the modulation of biological pathways and the inhibition or activation of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane: Similar structure but with a chloromethyl group instead of a fluoromethyl group.
4-(Bromomethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane: Similar structure but with a bromomethyl group instead of a fluoromethyl group.
4-(Fluoromethyl)-1-(bromomethyl)-2-oxabicyclo[2.1.1]hexane: Similar structure but with a bromomethyl group instead of an iodomethyl group.
Uniqueness
4-(Fluoromethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane is unique due to the presence of both fluoromethyl and iodomethyl groups, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets.
Properties
IUPAC Name |
4-(fluoromethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10FIO/c8-3-6-1-7(2-6,4-9)10-5-6/h1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTMLUYNCJRDRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(OC2)CI)CF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10FIO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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